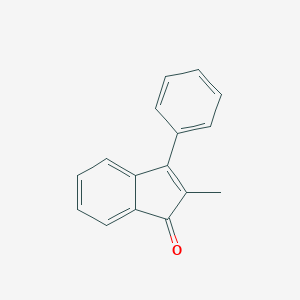

2-methyl-3-phenyl-1H-inden-1-one

Übersicht

Beschreibung

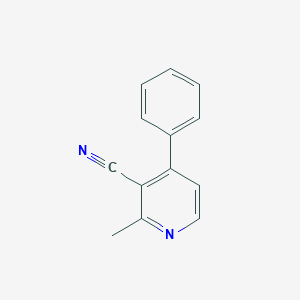

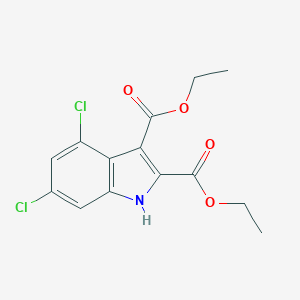

“2-methyl-3-phenyl-1H-inden-1-one” is a chemical compound with the molecular formula C16H12O . It is a derivative of indanone, which is a type of organic compound known as a cyclic ketone .

Molecular Structure Analysis

The molecular structure of “2-methyl-3-phenyl-1H-inden-1-one” consists of a phenyl group (a ring of 6 carbon atoms) attached to an indenone structure (a fused ring system consisting of a benzene ring and a cyclopentene ring) with a ketone functional group (C=O) and a methyl group (CH3) attached .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Derivatives of 2-phenyl-1H-indene-1-one, closely related to 2-methyl-3-phenyl-1H-inden-1-one, have been synthesized and characterized using techniques like FT-IR, NMR, and mass spectrometry. Their structures were optimized using density functional theory, and they displayed antibacterial activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).

Synthesis via Palladium-Catalyzed Cyclocarbonylation

- A synthesis protocol for derivatives of 2,3-dihydro-1H-inden-1-one, structurally similar to 2-methyl-3-phenyl-1H-inden-1-one, was developed using palladium-catalyzed cyclocarbonylation reactions. The process demonstrated selectivity dependent on substrates and ligands (Pi et al., 2010).

Antimicrobial Activity

- Novel derivatives of 2,3-dihydro-1H-inden-1-one were synthesized and tested for antimicrobial activity against bacterial and fungal organisms. These compounds demonstrated moderate to good activity (Swamy et al., 2019).

Generation and Study of Cycloaddition Reactions

- Studies on 3aH-indene derivatives, related to 2-methyl-3-phenyl-1H-inden-1-one, have been conducted, including synthesis methods and cycloaddition reactions, showcasing their potential in organic synthesis (Gilchrist, Rees, & Tuddenham, 1982).

Ultrasound-Mediated Catalyst-Free Synthesis

- An efficient one-pot method for the synthesis of related compounds using ultrasound irradiation in aqueous ethanol has been reported. This method emphasizes green chemistry principles, providing a more environmentally friendly approach to synthesis (Shabalala et al., 2020).

Synthesis and Evaluation as Dopamine Receptors Ligands

- Derivatives of 2,3-dihydro-1H-indene were synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, indicating potential applications in neurological research (Claudi et al., 1996).

Forensic Analysis of Synthesis Impurities

- The compound has been studied in the context of forensic analysis, specifically in the identification of impurities formed during the synthesis of related compounds (Power et al., 2017).

Zukünftige Richtungen

The future directions for research on “2-methyl-3-phenyl-1H-inden-1-one” could include further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities and applications. Given the diverse biological activities exhibited by similar indole derivatives, “2-methyl-3-phenyl-1H-inden-1-one” may also hold promise for future pharmacological research .

Eigenschaften

IUPAC Name |

2-methyl-3-phenylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBAQZJOXYFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372808 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13304-52-4 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)

![2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B171927.png)

![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)